Sodium tellurate

Übersicht

Beschreibung

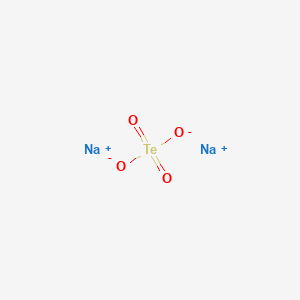

Sodium tellurate is an inorganic tellurium compound with the formula Na2TeO4 . It is a water-soluble white solid and a weak reducing agent . It is used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels .

Synthesis Analysis

Sodium tellurate can be synthesized by reacting telluric acid with sodium hydroxide . A new sodium tellurate has been hydrothermally synthesized and comprehensively analyzed using spectroscopic and thermogravimetric techniques .Molecular Structure Analysis

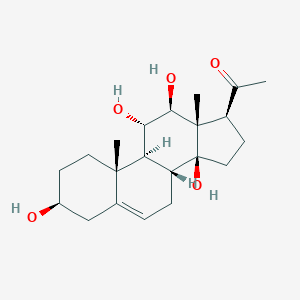

In the anhydrous form Na2TeO3, the tellurium atoms are 6 coordinate, three Te-O at 1.87 Å and three at 2.9 Å, with distorted octahedra sharing edges . In the pentahydrate, Na2TeO3.5H2O there are discrete tellurite anions, TeO32− which are pyramidal .Chemical Reactions Analysis

The tellurite ion can react with water to make sodium hydrogen tellurite, NaHTeO3 . It is a weak oxidizing agent (can be reduced to tellurium) and a weak reducing agent (can be oxidized to tellurates) .Physical And Chemical Properties Analysis

Sodium tellurate is a water-soluble white solid and a weak reducing agent . It is both a weak oxidizing agent and a weak reducing agent .Wissenschaftliche Forschungsanwendungen

CO2 Capture

Sodium tellurate (Na2TeO4) has been demonstrated to have potential in CO2 capture. Its structure allows for a two-step mechanism of Na+/H+ exchange and carbonation, which is reversible upon heating, making it a promising candidate for environmental applications (Galven et al., 2018).

Nanomaterial Synthesis

Sodium tellurate is utilized in the hydrothermal reduction method for preparing tellurium nanotubes. This process involves the use of sodium tellurate as a tellurium source, indicating its importance in nanotechnology (Xi et al., 2005).

Tellurium Production

In metallurgical processes, sodium tellurate serves as an intermediate in the production of high-purity tellurium. It's a step in refining processes where tellurium is recovered from anode slimes of copper electrolytic refining (Robles-Vega et al., 2009).

Magnetic Materials

Research into sodium–cobalt tellurate (Na3.70Co1.15TeO6) reveals its application in understanding magnetic properties of materials. This compound demonstrates antiferromagnetic ordering, which is significant in the study of magnetic interactions (Zvereva et al., 2017).

Optics and Laser Technology

The temporal variability of the telluric sodium layer is a topic of interest in the field of optics and laser technology. Understanding this variability is crucial for improving the accuracy of laser guide star adaptive optics in telescopes (Davis et al., 2006).

Bacterial Detoxification

Sodium tellurate plays a role in the study of bacterial detoxification mechanisms. Research shows that certain bacteria can reduce sodium tellurate, highlighting its significance in bioremediation and environmental science (Basnayake et al., 2001).

Heat Storage Materials

The use of sodium tellurate in heat storage materials has been explored. It is studied for its role in the crystallization process of inorganic heat-storage materials, indicating its potential in energy storage applications (Amerkhanova et al., 2019).

Non-centrosymmetric Structures

Sodium tellurate is part of the synthesis of sodium uranyl tellurites and tellurates under extreme conditions. These compounds exhibit non-centrosymmetric structures, which are important in crystallography and material science (Xiao et al., 2016).

Protonic Conductors

In the field of electrochemistry, sodium tellurate is involved in the synthesis of new compounds like sodium rubidium phosphate tellurate, which acts as a protonic conductor. This has implications for advanced technological applications (Elferjani et al., 2021).

Marine Environmental Studies

Sodium tellurate's reduction by salt-tolerant bacteria in marine environments is studied for its environmental impact and potential in wastewater treatment (Horiike et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Future research is expected to focus on tellurium pollution monitoring in the environment, migration and transformation of tellurium in the natural environment, tellurite and tellurate reduction mechanisms under anaerobic conditions, high efficiency tellurite and tellurate reductases, and identification of high-efficiency tellurite and tellurate reductases .

Eigenschaften

IUPAC Name |

disodium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQTZLDFHNZIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2TeO4, Na2O4Te | |

| Record name | sodium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless crystals or powder; [GFS Chemicals MSDS] | |

| Record name | Sodium tellurate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium tellurate | |

CAS RN |

10101-83-4 | |

| Record name | Sodium tellurate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TELLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KAR02F0R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)